2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene
Overview
Description
2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene is an organic compound with the molecular formula C14H13FO2. It is a derivative of benzene, where the benzene ring is substituted with a fluoro group at the second position, a methoxy group at the fourth position, and a phenylmethoxy group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene typically involves multiple steps. One common method starts with the nitration of 2-fluoro-4-methoxybenzene to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The amino group is then protected, and the phenylmethoxy group is introduced through a nucleophilic substitution reaction. Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is 2-Fluoro-4-methoxybenzaldehyde.
Reduction: The major product is 2-Methoxy-1-(phenylmethoxy)-benzene.
Substitution: The products vary depending on the nucleophile used, such as 2-Amino-4-methoxy-1-(phenylmethoxy)-benzene when using an amine.
Scientific Research Applications
2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene involves its ability to undergo substitution reactions. The fluoro and methoxy groups can be replaced with other functional groups, allowing the compound to interact with various molecular targets. These interactions can modulate biological pathways, leading to specific effects such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzene: Lacks the phenylmethoxy group, making it less reactive in certain substitution reactions.
4-Fluoro-2-methoxy-1-nitrobenzene: Contains a nitro group instead of a phenylmethoxy group, leading to different reactivity and applications.
2-Methoxy-1-(phenylmethoxy)-benzene:
Uniqueness
2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene is unique due to the presence of both fluoro and phenylmethoxy groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-16-12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMVNLLBMTYVPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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